molecular formula C17H18N4O3 B2661568 3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 339279-32-2

3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No. B2661568
CAS RN: 339279-32-2
M. Wt: 326.356
InChI Key: WDQCSKQKXTWPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Surface Properties

A study by Hameed et al. (2020) explored the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surfaces in HCl solutions. The research highlighted the potential of these compounds in protecting metals against corrosion, emphasizing their surface activity and adsorption isotherms. The findings suggest that similar heterocyclic compounds, including those closely related to the specified chemical, could be explored for their corrosion inhibition capabilities and their interaction with metal surfaces Hameed et al., 2020.

Synthesis of Pyridine and Fused Pyridine Derivatives

Al-Issa (2012) described the synthesis of new series of pyridine and fused pyridine derivatives, showcasing the versatility of heterocyclic compounds in generating various biologically active molecules. This study underlines the broad applicability of such compounds in medicinal chemistry, potentially including the compound , for generating novel therapeutic agents Al-Issa, 2012.

Heteroarylmethylphosphonates Synthesis

Drescher et al. (1991) focused on synthesizing dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates, leading to various heterocyclic derivatives. The study demonstrates the chemical transformations possible with heterocyclic compounds, potentially relevant to the synthesis and functionalization of the compound , offering pathways to novel chemical entities with diverse applications Drescher et al., 1991.

properties

IUPAC Name

3-methyl-1-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-19-16(22)13(9-18)10-21(17(19)23)11-14-8-15(20(2)24-14)12-6-4-3-5-7-12/h3-7,10,14-15H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQCSKQKXTWPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)CN2C=C(C(=O)N(C2=O)C)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.